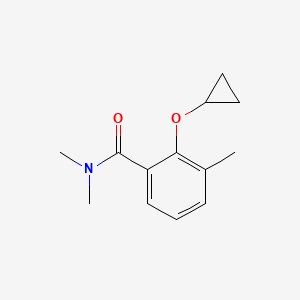
3,5-Diacetylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diacetylbenzonitrile is an organic compound characterized by the presence of two acetyl groups attached to a benzonitrile core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diacetylbenzonitrile typically involves the acetylation of benzonitrile derivatives. One common method is the Friedel-Crafts acylation reaction, where benzonitrile is reacted with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diacetylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The acetyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: 3,5-Diacetylbenzoic acid.
Reduction: 3,5-Diacetylbenzylamine.
Substitution: 3,5-Diacetyl-4-nitrobenzonitrile (for nitration).
Aplicaciones Científicas De Investigación
3,5-Diacetylbenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5-Diacetylbenzonitrile depends on its specific application. In chemical reactions, the acetyl groups and nitrile functionality play key roles in determining reactivity. For instance, in reduction reactions, the nitrile group is targeted by reducing agents, leading to the formation of amines. The molecular targets and pathways involved vary based on the specific reaction or application.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichlorobenzonitrile: Similar structure but with chlorine atoms instead of acetyl groups.
3,5-Diacetylbenzaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.
Uniqueness
3,5-Diacetylbenzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives.
Propiedades
Fórmula molecular |
C11H9NO2 |
|---|---|
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
3,5-diacetylbenzonitrile |
InChI |
InChI=1S/C11H9NO2/c1-7(13)10-3-9(6-12)4-11(5-10)8(2)14/h3-5H,1-2H3 |
Clave InChI |
YRMHWMZFJKTSCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)C#N)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Chloroimidazo[1,2-A]pyrimidin-2-YL)methanamine](/img/structure/B14846000.png)




![3-Hydroxymethyl-7,8-dihydro-imidazo[1,2-A]pyrazin-6-one](/img/structure/B14846041.png)







